13-アセチルホルボール

概要

説明

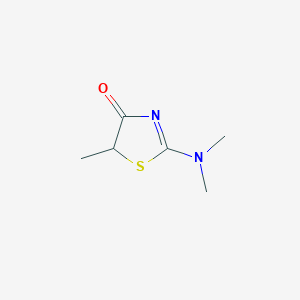

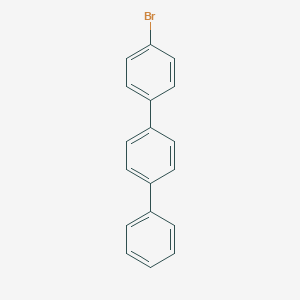

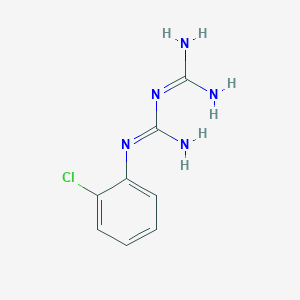

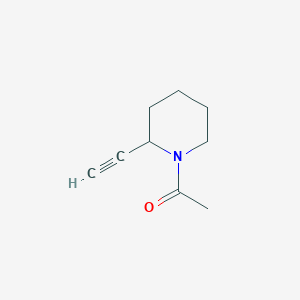

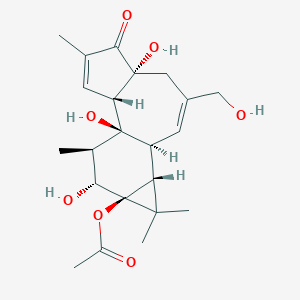

13-アセチルホルボールは、チグリアンジテルペノイドであるホルボールエステルのファミリーに属しています。これらの化合物は、腫瘍促進因子としての役割を含む生物学的活性で知られています。 13-アセチルホルボールは、化学式C22H30O7、分子量406.4694 g/molの小さな分子です .

科学的研究の応用

13-Acetylphorbol has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in chromatographic analysis.

Biology: It serves as a tool to study cell signaling pathways, particularly those involving protein kinase C.

Medicine: 13-Acetylphorbol is investigated for its potential anticancer properties and its role in modulating immune responses.

Industry: It is used in the development of bioactive compounds and as a reference material in quality control processes

作用機序

13-アセチルホルボールの作用機序は、さまざまな細胞プロセスで重要な役割を果たす酵素ファミリーであるプロテインキナーゼC(PKC)の活性化を含みます。PKCに結合して活性化することにより、13-アセチルホルボールは細胞増殖、分化、およびアポトーシスを調節できます。 この活性化は、標的タンパク質のリン酸化と下流シグナル伝達経路の開始につながります .

類似の化合物:

12-O-テトラデカノイルホルボール-13-アセテート(TPA): 強力な腫瘍促進活性で知られています。

ホルボール-12-ミリスチル-13-アセテート(PMA): 研究でPKCを活性化し、細胞への影響を研究するために使用されます。

13-O-チグロイルホルボール-20-リノレアート: 生物学的活性を示す別のホルボールエステルです.

独自性: 13-アセチルホルボールは、13位での特定のアセチル化によりユニークであり、その生物学的活性とその分子標的との相互作用に影響を与えます。 この特定の修飾は、他のホルボールエステルと比較して、異なる薬理学的特性をもたらす可能性があります .

生化学分析

Biochemical Properties

13-Acetylphorbol interacts with the Protein kinase C delta type in humans

Cellular Effects

It is known that phorbol esters, the class of compounds to which 13-Acetylphorbol belongs, can have various effects on cells, including influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to interact with Protein kinase C delta type , but the exact nature of this interaction and how it influences the activity of the enzyme is not clear.

準備方法

合成ルートと反応条件: 13-アセチルホルボールの合成は通常、トウゴマ属植物の種子から得られるジテルペンであるホルボールのアセチル化を含みます。 反応条件には、通常、アセチル化プロセスを促進するために、無水酢酸とピリジンなどの触媒の使用が含まれます .

工業生産方法: 13-アセチルホルボールの工業生産は一般的に、トウゴマ属植物の種子からのホルボールエステルの抽出と精製によって行われます。 種子は溶媒抽出され、続いて高速液体クロマトグラフィー(HPLC)などのクロマトグラフィー技術を使用して、目的の化合物を単離および精製します .

化学反応の分析

反応の種類: 13-アセチルホルボールは、次のものを含むさまざまな化学反応を起こします。

酸化: この反応は、水酸化された誘導体の形成につながる可能性があります。

還元: 還元反応は、カルボニル基をアルコールに変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。

還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が頻繁に使用されます。

主な生成物: これらの反応から形成される主な生成物には、水酸化された誘導体、還元されたアルコール、およびさまざまなエステル誘導体があります .

4. 科学研究への応用

13-アセチルホルボールは、科学研究で幅広い用途があります。

化学: 有機合成における試薬として、およびクロマトグラフィー分析の標準として使用されます。

生物学: 細胞シグナル伝達経路、特にプロテインキナーゼCを含む経路の研究のためのツールとして役立ちます。

医学: 13-アセチルホルボールは、その潜在的な抗癌特性とその免疫応答の調節における役割について調査されています。

類似化合物との比較

12-O-Tetradecanoylphorbol-13-acetate (TPA): Known for its potent tumor-promoting activity.

Phorbol 12-myristate 13-acetate (PMA): Used in research to activate PKC and study its effects on cells.

13-O-Tigloylphorbol-20-linoleate: Another phorbol ester with biological activity.

Uniqueness: 13-Acetylphorbol is unique due to its specific acetylation at the 13th position, which influences its biological activity and its interaction with molecular targets. This specific modification can result in different pharmacological properties compared to other phorbol esters .

特性

IUPAC Name |

[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6,14-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O7/c1-10-6-15-20(27,17(10)25)8-13(9-23)7-14-16-19(4,5)22(16,29-12(3)24)18(26)11(2)21(14,15)28/h6-7,11,14-16,18,23,26-28H,8-9H2,1-5H3/t11-,14+,15-,16-,18-,20-,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDSVJYOOAPRSDA-RPCQODIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90954407 | |

| Record name | 4a,7b,9-Trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90954407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32752-29-7 | |

| Record name | Phorbol 13-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32752-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phorbol 13-monoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032752297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4a,7b,9-Trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90954407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phorbol 13-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Phorbol 13-acetate, a phorbol ester, primarily interacts with and activates Protein Kinase C (PKC) by mimicking diacylglycerol (DAG), a natural PKC activator. [, , , , , , ] This activation leads to a cascade of downstream effects, including:

- Gene expression changes: Phorbol 13-acetate can induce or repress the expression of various genes, including proto-oncogenes like c-fos and c-jun, impacting cell proliferation and differentiation. [, , , , , ]

- Cell signaling modulation: It influences signaling pathways like the MAPK/ERK cascade, crucial for cell growth and survival. [, , ]

- Cellular responses: Phorbol 13-acetate can trigger diverse cellular responses depending on the cell type and context, including proliferation, differentiation, apoptosis, and inflammatory responses. [, , , , , , , , , , ]

ANone: While the provided research papers focus on the biological activity and mechanisms of phorbol 13-acetate, they do not delve into detailed spectroscopic data. For comprehensive structural information, refer to chemical databases like PubChem or ChemSpider.

ANone: The research provided primarily focuses on the biological and biochemical aspects of phorbol 13-acetate. Information regarding material compatibility, stability under various conditions, and applications outside a biological context is not discussed.

A: Phorbol 13-acetate itself is not known to possess catalytic properties. Its biological activity stems from its ability to bind to and activate PKC, acting as a modulator rather than a catalyst. [, , , , , , ] The research provided doesn't discuss any catalytic applications or reaction mechanisms related to phorbol 13-acetate.

A: Yes, computational docking simulations were employed to study the binding mode of phorbol 13-acetate and related compounds to the Cys2 domain of PKC. [] These simulations provided insights into the structural basis for the compounds' activity and selectivity.

A: The SAR of phorbol 13-acetate and related compounds has been investigated, revealing key structural features for activity: [, , ]

- A/B trans configuration: Phorbol derivatives with this configuration generally show higher activity compared to isophorbol derivatives with an A/B cis configuration. []

- Hydrophobic substituents: The presence and position of hydrophobic groups significantly influence biological activity, with a hydrophobic region between C-2 and C-9 being crucial. []

- C-20 acetylation: Acetylation at the C-20 hydroxyl group generally reduces the inhibitory effect on cytopathic effects induced by HIV-1. []

- C-4 methylation: Methylation at the C-4 hydroxyl group can significantly reduce both PKC activation and inhibition of HIV-1 induced cytopathic effects. []

ANone: The research provided focuses on the biological activity and mechanisms of action of phorbol 13-acetate. Information regarding its formulation, stability under various conditions, and strategies to improve its pharmaceutical properties is not discussed.

ANone: The provided research papers primarily focus on the biological activity of phorbol 13-acetate and its analogues. Information regarding specific SHE regulations, compliance, risk minimization, and responsible practices is not discussed. Always consult relevant safety data sheets and regulatory guidelines when handling this compound.

A: The provided research articles predominantly focus on the cellular and molecular mechanisms of phorbol 13-acetate, with limited information on its PK/PD properties. While some studies use in vivo models, they primarily investigate the compound's effects on specific biological processes rather than its detailed pharmacokinetic profile. []

A: While phorbol 13-acetate is a powerful tool for in vitro research, its tumor-promoting activity limits its clinical use. The provided research primarily utilizes in vitro cell-based assays and some in vivo animal models to investigate the compound's effects on various cellular processes. [, , , , , , , , , , ] Clinical trials investigating phorbol 13-acetate as a therapeutic agent are not mentioned in the provided research.

ANone: Research on phorbol 13-acetate and related phorbol esters has significantly contributed to our understanding of:

- Protein Kinase C (PKC): Early research identified phorbol esters, including phorbol 13-acetate, as potent PKC activators. This discovery revolutionized the study of PKC and its role in various cellular processes. [, , , , , , ]

- Signal transduction: Phorbol 13-acetate has been instrumental in dissecting complex signal transduction pathways, such as the MAPK/ERK cascade, and their involvement in cell proliferation, differentiation, and apoptosis. [, , ]

- Tumor promotion: The tumor-promoting activity of phorbol esters, including phorbol 13-acetate, led to a deeper understanding of the multistep process of carcinogenesis and the role of tumor promoters in this process. [, , ]

ANone: Yes, research on phorbol 13-acetate exemplifies cross-disciplinary collaboration, drawing expertise from:

- Biochemistry: Understanding the interaction of phorbol 13-acetate with PKC and its downstream effects requires biochemical approaches to study protein-ligand interactions, enzyme kinetics, and signal transduction pathways. [, , , , , , ]

- Cell biology: Investigating the diverse cellular responses triggered by phorbol 13-acetate, such as proliferation, differentiation, and apoptosis, necessitates cell culture models, microscopy techniques, and molecular biology tools. [, , , , , , , , , , ]

- Immunology: The use of phorbol 13-acetate in immunology research highlights the interplay between PKC signaling and immune cell activation, cytokine production, and inflammatory responses. [, ]

- Computational chemistry: Molecular modeling and docking simulations have been crucial for studying the binding mode of phorbol 13-acetate to its target, understanding structure-activity relationships, and designing more selective PKC modulators. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。